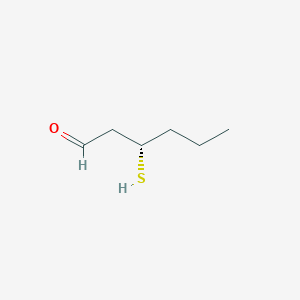
(3S)-3-Sulfanylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Sulfanylhexanal is an organic compound characterized by the presence of a thiol group (-SH) attached to the third carbon of a hexanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Sulfanylhexanal typically involves the introduction of a thiol group to a hexanal precursor. One common method is the thiol-ene reaction, where a thiol group is added to an alkene under the influence of a radical initiator. The reaction conditions often include the use of UV light or thermal initiators to generate radicals that facilitate the addition of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of biocatalysts or chemical catalysts to achieve the desired transformation. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Sulfanylhexanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: (3S)-3-Sulfanylhexanol.
Substitution: Various substituted thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S)-3-Sulfanylhexanal is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and as a precursor for biologically active compounds.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a drug precursor or as a component in drug delivery systems.
Industry
In industry, this compound is used in the production of flavors and fragrances due to its distinctive odor. It is also used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Sulfanylhexanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate cellular pathways and biochemical processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Sulfanylhexanol: Similar structure but with an alcohol group instead of an aldehyde.
(3S)-3-Sulfanylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(3S)-3-Sulfanylhexylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
(3S)-3-Sulfanylhexanal is unique due to the presence of both a thiol and an aldehyde group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications that are not possible with similar compounds lacking either functional group.
Propiedades
Número CAS |
577969-22-3 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
(3S)-3-sulfanylhexanal |
InChI |
InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3/t6-/m0/s1 |
Clave InChI |
MMODARXIJRCRGL-LURJTMIESA-N |
SMILES isomérico |
CCC[C@@H](CC=O)S |
SMILES canónico |
CCCC(CC=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)


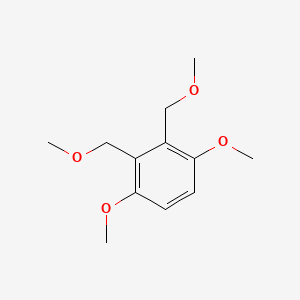
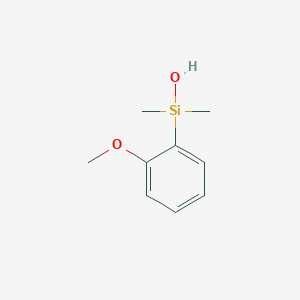
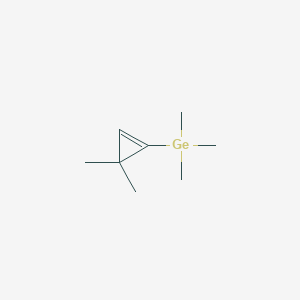
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
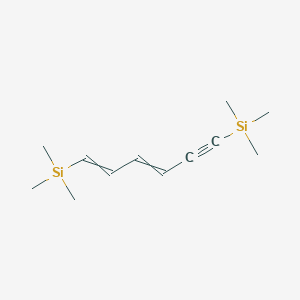
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)

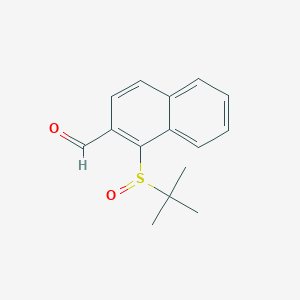
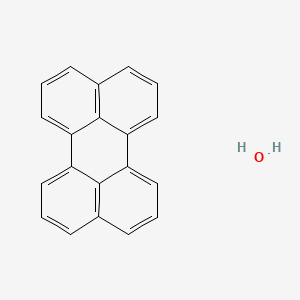
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
